Sovleplenib Sovleplenib Sovleplenib is a novel, investigational, selective small molecule inhibitor for oral administration targeting spleen tyrosine kinase (Syk). It is under investigation in clinical trial NCT03483948 (Phase I Study of Hmpl-523+azacitidine in Elderly Patients With Acute Myeloid Leukemia).
Sovleplenib is an orally available inhibitor of spleen tyrosine kinase (Syk), with potential immunomodulating and antineoplastic activities. Upon oral administration of sovleplenib, this agent binds to and inhibits the activity of Syk. This inhibits B-cell receptor (BCR) signaling, which leads to the inhibition of B-cell activation, and prevents tumor cell activation, migration, adhesion and proliferation. Syk, a non-receptor cytoplasmic, BCR-associated tyrosine kinase, is expressed in hematopoietic tissues and is often overexpressed in hematopoietic malignancies; it plays a key role in B-cell receptor signaling.
Brand Name: Vulcanchem
CAS No.: 1415792-84-5
VCID: VC14553534
InChI: InChI=1S/C24H30N6O3S/c1-34(31,32)30-11-6-18(7-12-30)17-2-4-19(5-3-17)21-14-22-23(27-9-8-26-22)24(29-21)28-16-20-15-25-10-13-33-20/h2-5,8-9,14,18,20,25H,6-7,10-13,15-16H2,1H3,(H,28,29)/t20-/m0/s1
SMILES:
Molecular Formula: C24H30N6O3S
Molecular Weight: 482.6 g/mol

Sovleplenib

CAS No.: 1415792-84-5

Cat. No.: VC14553534

Molecular Formula: C24H30N6O3S

Molecular Weight: 482.6 g/mol

* For research use only. Not for human or veterinary use.

Sovleplenib - 1415792-84-5

Specification

CAS No. 1415792-84-5
Molecular Formula C24H30N6O3S
Molecular Weight 482.6 g/mol
IUPAC Name 7-[4-(1-methylsulfonylpiperidin-4-yl)phenyl]-N-[[(2S)-morpholin-2-yl]methyl]pyrido[3,4-b]pyrazin-5-amine
Standard InChI InChI=1S/C24H30N6O3S/c1-34(31,32)30-11-6-18(7-12-30)17-2-4-19(5-3-17)21-14-22-23(27-9-8-26-22)24(29-21)28-16-20-15-25-10-13-33-20/h2-5,8-9,14,18,20,25H,6-7,10-13,15-16H2,1H3,(H,28,29)/t20-/m0/s1
Standard InChI Key NJIAKNWTIVDSDA-FQEVSTJZSA-N
Isomeric SMILES CS(=O)(=O)N1CCC(CC1)C2=CC=C(C=C2)C3=CC4=NC=CN=C4C(=N3)NC[C@@H]5CNCCO5
Canonical SMILES CS(=O)(=O)N1CCC(CC1)C2=CC=C(C=C2)C3=CC4=NC=CN=C4C(=N3)NCC5CNCCO5

Introduction

Mechanism of Action and Pharmacodynamics

Syk Signaling Pathway Inhibition

Syk activation initiates downstream signaling cascades involving phospholipase C gamma (PLCγ), mitogen-activated protein kinases (MAPK), and phosphoinositide 3-kinase (PI3K)-Akt pathways, which are critical for B-cell survival and antigen presentation . Sovleplenib binds Syk’s ATP-binding pocket, inhibiting autophosphorylation and subsequent signal transduction. In vitro, Sovleplenib achieves half-maximal inhibitory concentrations (IC50\text{IC}_{50}) of 0.157 μM in human whole blood B-cell activation assays, demonstrating potent suppression of phosphorylated Syk, BLNK, ERK, and AKT .

Antitumor and Immunomodulatory Effects

In B-cell lymphoma models, Sovleplenib induces apoptosis and inhibits cell proliferation at lower IC50\text{IC}_{50} values compared to other Syk inhibitors . For autoimmune applications, Syk blockade reduces antibody-mediated platelet destruction in ITP by dampening Fcγ receptor signaling in macrophages .

Clinical Development and Efficacy

Phase I Studies in B-Cell Malignancies

A dose-escalation study (NCT03483948) enrolled 27 patients with relapsed/refractory mature B-cell tumors, including chronic lymphocytic leukemia (CLL) and mantle cell lymphoma (MCL) . Key findings include:

ParameterResult
Recommended Phase II Dose600 mg QD (>65 kg); 400 mg QD (≤65 kg)
Objective Response Rate (ORR)22.2% (6/27)
Median Time to Response2.1 months

Dose-limiting toxicities included grade 3 neutropenia (7.4%), leading to weight-based dosing adjustments .

Phase III Trial in Chronic Primary ITP (ESLIM-01)

The randomized, double-blind ESLIM-01 trial (NCT05029635) assessed Sovleplenib 300 mg QD versus placebo in 188 patients :

EndpointSovleplenib (n=126)Placebo (n=62)
Durable Response Rate48% (61/126)0% (0/62)
Median Time to Response8 days30 days
Platelet ≥50×10⁹/L at Week 2462% (78/126)5% (3/62)

Sovleplenib’s rapid onset of action (8 days vs. 30 days for placebo) and sustained efficacy position it as a first-in-class oral therapy for refractory ITP .

Emerging Applications in Acute Myeloid Leukemia (AML)

A Phase I trial (NCT03483948) is evaluating Sovleplenib combined with azacitidine in elderly AML patients. Preliminary data suggest synergistic hypomethylating effects, though results remain pending .

Adverse EventSovleplenib IncidencePlacebo Incidence
Grade ≥3 Platelet Decrease7% (9/126)10% (6/62)
Grade ≥3 Neutropenia3% (4/126)0% (0/62)
Hypertension3% (4/126)0% (0/62)

Most events were grade 1–2, with serious adverse events occurring in 21% (26/126) of Sovleplenib recipients versus 18% (11/62) on placebo . No treatment-related deaths were reported.

Comparative Analysis with Other Syk Inhibitors

Sovleplenib’s selectivity profile distinguishes it from predecessors:

AgentSyk IC50_{50}KDR IC50_{50}Clinical Stage
Sovleplenib1.2 nM1,450 nMPhase III
Fostamatinib (R406)41 nM28 nMApproved for ITP
Entospletinib7.7 nM1,890 nMPhase II

This selectivity reduces hypertension and vascular toxicity risks associated with KDR inhibition .

Future Directions and Ongoing Research

Current investigations focus on:

  • Combination Therapies: Pairing Sovleplenib with anti-CD20 antibodies or BTK inhibitors in B-cell malignancies.

  • Autoimmune Expansion: Trials in lupus nephritis and rheumatoid arthritis.

  • Biomarker Development: Identifying predictive markers of response via Syk pathway activation status.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator